molecular formula C11H6O4 B150248 Isobergaptol CAS No. 21339-45-7

Isobergaptol

Cat. No. B150248
CAS RN: 21339-45-7
M. Wt: 202.16 g/mol
InChI Key: OOWBIFOFDYBTAE-UHFFFAOYSA-N
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Description

Total Synthesis and Structural Correction of Isobergaptol

Synthesis Analysis The synthesis of compounds structurally related to Isobergaptol, specifically isoperbergins, was achieved through a nine-step process with a 13.5% yield . The initial aim was to synthesize perbergin based on its reported structure. However, discrepancies between the NMR spectra of the synthesized product and the literature indicated a need for structural re-evaluation. This re-examination led to the discovery that the geranyl moiety in the natural product is located at C-6 with an E-configuration, contrary to the previously reported C-8 geranylation with a Z-configuration .

Molecular Structure Analysis The correction of the molecular structure of perbergin, which is closely related to Isobergaptol, was a significant outcome of the study. The accurate determination of the position and configuration of the geranyl group is crucial for understanding the bioactivity of these compounds. The structural analysis was conducted using 1D and 2D NMR spectroscopy, which provided the necessary evidence to correct the structural misassignment .

Chemical Reactions Analysis The synthetic isoperbergins, despite the initial structural misassignment, exhibited potent antibacterial activity. They were effective against R. fascians, Mycobacterium smegmatis, and Staphylococcus aureus. However, they did not show activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that the antibacterial properties of isoperbergins are selective and may be influenced by the corrected structure .

Physical and Chemical Properties Analysis While the physical and chemical properties specific to Isobergaptol were not directly reported, the synthesis and structural correction of related compounds imply that such properties are critical for their biological activity. The antibacterial efficacy of the synthesized isoperbergins underscores the importance of accurate structural determination in relation to their function .

Anti-inflammatory Properties of Related Compounds

Description of Study Although not directly related to Isobergaptol, a study on isoliquiritigenin (ISL), a compound from the same plant genus Dalbergia, provides insight into the anti-inflammatory properties of these types of compounds. ISL was found to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme involved in the resolution of inflammation, in macrophages. The study demonstrated that ISL could suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

Relevant Case Studies The case of ISL's anti-inflammatory effects in macrophages suggests that compounds from Dalbergia species, which may include Isobergaptol, could have similar mechanisms of action. The induction of HO-1 expression by ISL was mediated through the extracellular signal-regulated kinase1/2 pathway, and the anti-inflammatory effects were reversed by an HO-1 inhibitor. This indicates a direct role of HO-1 in mediating the anti-inflammatory effects of ISL .

Scientific Research Applications

Cytotoxic and Proapoptotic Activity in Cancer Therapy

Isobergaptol's applications in scientific research are largely focused on its potential in cancer therapy, particularly due to its cytotoxic and proapoptotic activities. A study by Och et al. (2019) demonstrated the substantial cytotoxicity and proapoptotic activity of compounds like sanguinarine and berberine, which are structurally similar to Isobergaptol, indicating their potential utility in anticancer therapy.

Anti-Cancer Effects via Apoptotic Induction

Another relevant aspect of Isobergaptol's application in scientific research is its anti-cancer activity, which is achieved by inducing apoptosis in cancer cells. Fang et al. (2012) found that isorhapontigenin, a compound related to Isobergaptol, exhibited significant anti-cancer activity through apoptotic induction in human bladder cancer cell lines.

Autophagy Induction in Bladder Cancer

A study by Liang et al. (2016) highlighted that isorhapontigenin, associated with Isobergaptol, induced autophagy in human bladder cancer cells. This induction of autophagy contributed to the inhibition of cancer cell growth, providing a novel insight into Isobergaptol's potential mechanism of action against bladder cancers.

Effect on Cyclin D1 Downregulation

In the context of bladder cancer treatment, Fang et al. (2013) found that isorhapontigenin downregulated cyclin D1 expression at the transcriptional level in bladder cancer cells. This downregulation contributed to the anticancer effects of isorhapontigenin, demonstrating Isobergaptol's potential impact on the cell cycle and cancer cell growth inhibition.

Sphingosine Kinase Inhibition in Breast Cancer

For breast cancer, Subedi et al. (2019) identified that isorhapontigenin, akin to Isobergaptol, exerted anti-cancer effects by inhibiting sphingosine kinase, which controlled tubulin polymerization and cancer cell growth. This suggests Isobergaptol's potential application in breast cancer therapy.

properties

IUPAC Name

5-hydroxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBIFOFDYBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobergaptol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isobergaptol
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Isobergaptol
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Isobergaptol
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Isobergaptol
Reactant of Route 6
Isobergaptol

Citations

For This Compound
17
Citations
A Chatterjee, SS Gupta - Tetrahedron Letters, 1964 - Elsevier
… of the molecule giving rise to isobergaptol and another srlbstance (… isobergaptol, C,,Hg04, mp 271-780 which also arises from the coumarin during its cleavage with acids. Isobergaptol …
Number of citations: 8 www.sciencedirect.com
TA Sheikh, SY Ganie, MS Reshi - Pharmacognosy Reviews, 2023 - researchgate.net
Apium leptophyllum seeds are used as an important drug in Ayurveda from ancient times. The main constituents of the seed are fats, fibre, carbohydrates and essential oils, about 50% …
Number of citations: 1 www.researchgate.net
PP Zaw, AA Tun - maas.edu.mm
This research is concerned with the chemical investigation and some dermatological activity of Feronia limonia (L.) Swingle (Thee) bark. Invivo antistaphylococcal activities of pet-ether, …
Number of citations: 2 www.maas.edu.mm
RB Bates, DJ Eckert, SK Paknikar, VP Thalacker - Tetrahedron Letters, 1972 - Elsevier
… Part structure I was originally assigned to archangelin(IId) on the basis of degradation to isobergaptol(Ia);' this was risky in view of the facile interconversion of isobergaptol(Ia) and …
Number of citations: 5 www.sciencedirect.com
F Karamat, A Olry, R Munakata, T Koeduka… - The Plant …, 2014 - Wiley Online Library
Furanocoumarins constitute a sub‐family of coumarin compounds with important defense properties against pathogens and insects, as well as allelopathic functions in plants. …
Number of citations: 94 onlinelibrary.wiley.com
F Bourgaud, A Olry, A Hehn - Recent advances in redox active plant and …, 2014 - Springer
Furanocoumarins are important plant defense compounds, which are mainly found in four higher plant families: Apiaceae, Moraceae, Fabaceae, and Rutaceae. These molecules …
Number of citations: 15 link.springer.com
SR Morehead - 1974 - search.proquest.com
… A second class of furocoumarins is those which are alkyl ethers of isobergaptol (XXVa), These compounds are much less common in the plant kingdom and isobergap tol itself is …
Number of citations: 3 search.proquest.com
JA Del Río, L Díaz, D García-Bernal, M Blanquer… - Studies in Natural …, 2014 - Elsevier
Furanocoumarins are a subgroup of phenolic compounds included in the coumarins group. They can be subdivided into two types: linear, generically known as psoralens, among which …
Number of citations: 22 www.sciencedirect.com
A Singh, N Srivastava - Current Bioactive Compounds, 2023 - ingentaconnect.com
Psoriasis is a hereditary, immune-mediated illness that can affect the skin, joints, or both. The condition frequently requires the treatment of a wide group of specialists with a variety of …
Number of citations: 0 www.ingentaconnect.com
SK Banerjee, BD Gupta, CK Atal - Phytochemistry, 1980 - Elsevier
The isolation of a large number of coumarins including four new coumarins from the roots of Herucleum thomsoni has been reported [1, 21. One of the new coumarins, HT3 was …
Number of citations: 6 www.sciencedirect.com

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